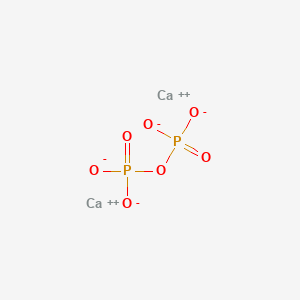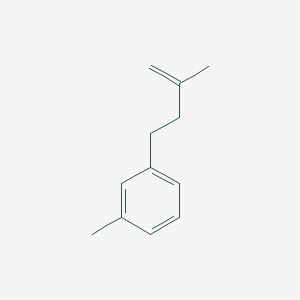
2-Methyl-4-(3-methylphenyl)-1-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-4-(3-methylphenyl)-1-butene” is a complex organic compound. It is an intermediate with borate and sulfonamide groups . The compound can be synthesized through nucleophilic and amidation reactions . The structure of the compound is confirmed by FTIR, 1H, and 13C NMR .
Synthesis Analysis
The compound is obtained by a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H, and 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis
The molecular structures of the compound are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .Chemical Reactions Analysis
Pinacol boronic esters, which are similar to the compound , are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters is reported .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound are revealed by the molecular electrostatic potential and frontier molecular orbitals of the title compounds, which are further investigated by DFT .Aplicaciones Científicas De Investigación
- Field: Food industry and perfumery .
- Application: Indole has value for flavour and fragrance applications .
- Method: Indole is traditionally obtained from coal tar. Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
- Results: Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants .
- Field: Medical and pharmaceutical industry .
- Application: Oxygenated compounds derived from indole have promising bioactivity with therapeutic potential to treat human diseases .
- Method: Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
- Results: These derivatives have shown promising results in treating various human diseases .
- Field: Organic chemistry .
- Application: Indoles are frequently used in the synthesis of various organic compounds .
- Method: Multicomponent reactions are used for the synthesis of various heterocyclic compounds .
- Results: The design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds has led to promising new heterocycles with chemical and biomedical relevance .
- Field: Pharmaceutical industry .
- Application: Indole derivatives are used as anti-inflammatory drugs .
- Method: Specific synthesis methods are used to create these derivatives .
- Results: These derivatives have shown effectiveness as anti-inflammatory drugs .
- Field: Medical industry .
- Application: Indoles are used to treat sexual dysfunction .
- Method: Specific indole derivatives are used for this purpose .
- Results: These derivatives have shown effectiveness in treating sexual dysfunction .
- Field: Medical and pharmaceutical industry .
- Application: Indole derivatives are promising against bacterial infections of methicillin-resistant Staphylococcus aureus (MRSA) .
- Method: Specific indole derivatives are used for this purpose .
- Results: These derivatives have shown effectiveness against MRSA .
Flavour and Fragrance Applications
Therapeutic Potential
Synthesis of Various Organic Compounds
Anti-Inflammatory Drugs
Treatment of Sexual Dysfunction
Antibacterial Activity
- Field: Microbiology .
- Application: Indole is a signalling molecule produced both by bacteria and plants .
- Method: Indole is traditionally obtained from coal tar. Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
- Results: Indole plays a crucial role in bacterial signalling, helping bacteria adapt and survive in natural communities .
- Field: Medical and pharmaceutical industry .
- Application: Indole derivatives have anticarcinogenic properties .
- Method: Specific indole derivatives are used for this purpose .
- Results: These derivatives have shown effectiveness as anticarcinogenic agents .
- Field: Medical and pharmaceutical industry .
- Application: Indole derivatives are used as inhibitors of human prostate cancer cells .
- Method: Specific indole derivatives are used for this purpose .
- Results: These derivatives have shown effectiveness in inhibiting human prostate cancer cells .
- Field: Medical and pharmaceutical industry .
- Application: Indole derivatives have free radical scavenging activities .
- Method: Specific indole derivatives are used for this purpose .
- Results: These derivatives have shown effectiveness in scavenging free radicals .
- Field: Medical and pharmaceutical industry .
- Application: Indole derivatives possess antimicrobial activities .
- Method: Specific indole derivatives are used for this purpose .
- Results: These derivatives have shown effectiveness as antimicrobial agents .
Bacterial Signalling
Anticarcinogenic Properties
Inhibitors of Human Prostate Cancer Cells
Free Radical Scavenging Activities
Antimicrobial Activity
Antidiabetic Activity
Propiedades
IUPAC Name |
1-methyl-3-(3-methylbut-3-enyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-10(2)7-8-12-6-4-5-11(3)9-12/h4-6,9H,1,7-8H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGGAXIMGRZTTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596856 |
Source


|
| Record name | 1-Methyl-3-(3-methylbut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(3-methylphenyl)-1-butene | |
CAS RN |
113947-88-9 |
Source


|
| Record name | 1-Methyl-3-(3-methyl-3-buten-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113947-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-3-(3-methylbut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


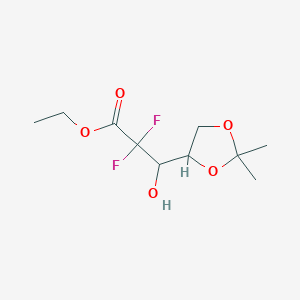

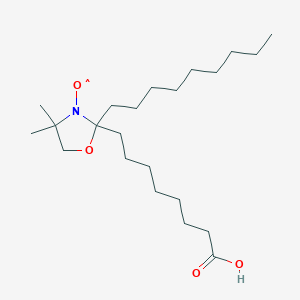
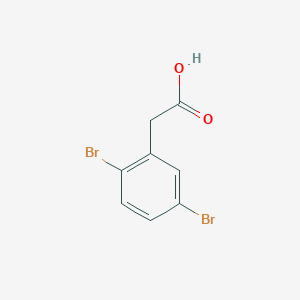
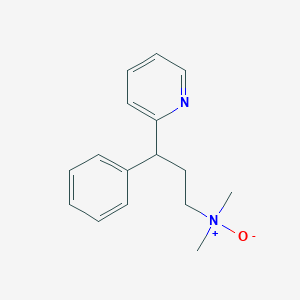
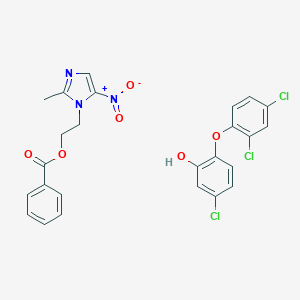
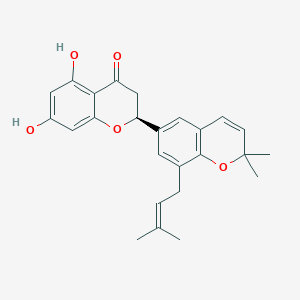
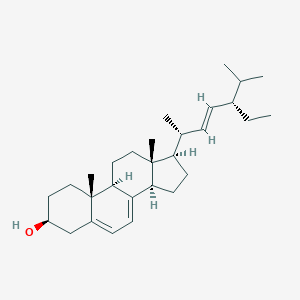
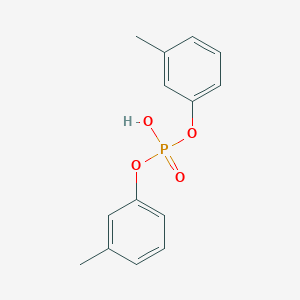


![Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol](/img/structure/B51882.png)
